molecular formula C10H8N2O2 B515233 5-Methyl-7-nitroquinoline CAS No. 342043-94-1

5-Methyl-7-nitroquinoline

Cat. No.: B515233
CAS No.: 342043-94-1
M. Wt: 188.18g/mol
InChI Key: RPHYTBDZJQUYOR-UHFFFAOYSA-N
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Description

5-Methyl-7-nitroquinoline (CAS 342043-94-1) is a nitroquinoline derivative offered as a high-purity chemical intermediate for research and development purposes. The quinoline scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of potential biological activities . Nitroquinoline derivatives, in general, are important substrates in synthetic chemistry for the development of more complex molecules with potential biological activity . As a building block, this compound can be utilized in the design and synthesis of novel compounds for investigating anticancer, antibacterial, and other pharmacological properties . Researchers value this compound for its potential in creating hybrid systems and for functionalization reactions, such as the synthesis of amine derivatives, which can be used to explore structure-activity relationships . The structural motif of a methyl-substituted nitroquinoline makes it a valuable precursor for further chemical transformations in drug discovery efforts . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant safety data sheet before use.

Properties

CAS No.

342043-94-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18g/mol

IUPAC Name

5-methyl-7-nitroquinoline

InChI

InChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3

InChI Key

RPHYTBDZJQUYOR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Methyl-7-nitroquinoline with structurally related nitroquinoline derivatives:

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Data (¹H NMR, δ ppm)
This compound 5-CH₃, 7-NO₂ C₁₀H₈N₂O₂ 200.18 Not reported Likely in ethers Predicted: δ 8.9 (H-2), δ 2.6 (CH₃)
6-Chloro-7-nitroquinoline 6-Cl, 7-NO₂ C₉H₅ClN₂O₂ 208.60 Not reported Chlorobenzene Not provided
7-Methyl-8-nitroquinoline 7-CH₃, 8-NO₂ C₁₀H₈N₂O₂ 200.18 White crystalline Ether, alcohol Not provided
7-Methoxy-8-nitroquinoline 7-OCH₃, 8-NO₂ C₁₀H₈N₂O₃ 204.18 Pale-yellow solid Methanol Not provided

Key Observations :

  • Substituent Position: The position of the nitro group (7 vs. 8) significantly impacts electronic properties. A 7-nitro group (as in this compound) may enhance electrophilic reactivity compared to 8-nitro derivatives due to proximity to the quinoline nitrogen .
  • Solubility : Methyl and methoxy groups improve solubility in alcohols and ethers, while chloro substituents increase hydrophobicity .
  • Spectral Data: Methyl groups in quinoline derivatives typically exhibit ¹H NMR signals at δ 2.5–3.0, while nitro groups deshield adjacent protons, shifting signals upfield .

Preparation Methods

Reaction Conditions and Mechanism

The protocol involves reacting substituted o-nitrotoluene derivatives with olefins in anhydrous tetrahydrofuran (THF) under nitrogen. For 3k , the starting material, ethyl 4-methyl-3,5-dinitrobenzoate, was treated with cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) and ethylene gas at 65°C for 6–12 hours. The base facilitates deprotonation, enabling nucleophilic attack by the olefin to form the quinoline ring. The reaction proceeds via a tandem nitro-group-directed cyclization, with the methyl group at position 5 and nitro group at position 7 arising from the substitution pattern of the o-nitrotoluene precursor.

Yield and Characterization

This method achieved a yield of 79% for 3k , characterized by 1H^1\text{H} NMR (δ\delta 1.49 ppm for ethyl CH3_3, 8.05–9.16 ppm for aromatic protons) and 13C^{13}\text{C} NMR (δ\delta 164.56 ppm for the carbonyl group). While 3k includes an ethyl carboxylate moiety at position 2, subsequent hydrolysis and decarboxylation could theoretically yield this compound. For instance, analogous hydrolysis of nitroxoline derivatives using lithium hydroxide (LiOH\text{LiOH}) in aqueous methanol has been reported, suggesting adaptability for 3k .

Alternative Synthetic Approaches

Direct Nitration of 5-Methylquinoline

Nitration of 5-methylquinoline could theoretically introduce the nitro group at position 7. However, nitration regioselectivity is influenced by the methyl group’s meta-directing effects, favoring position 8 over 7. This method’s feasibility is unconfirmed in the literature reviewed, underscoring the superiority of cyclization routes.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Limitations
CyclizationEthyl 4-methyl-3,5-dinitrobenzoateCs2CO3\text{Cs}_2\text{CO}_3, ethylene79Requires decarboxylation
Alkylation-HydrolysisNitroxolineK2CO3\text{K}_2\text{CO}_3, R-X66–81Indirect, multiple steps

The cyclization method offers higher regiocontrol and scalability, whereas alkylation-hydrolysis provides modularity for derivatives.

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